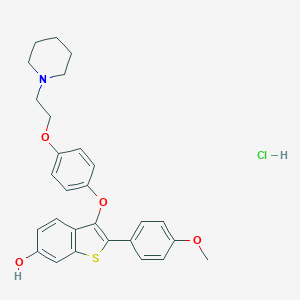

Arzoxifene Hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4S.ClH/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29;/h5-14,19,30H,2-4,15-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSNLUIMAQQXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)OC4=CC=C(C=C4)OCCN5CCCCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939527 | |

| Record name | 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182133-27-3 | |

| Record name | Arzoxifene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182133-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arzoxifene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182133273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophene-6-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARZOXIFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU88PI0433 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arzoxifene Hydrochloride: A Deep Dive into its Mechanism of Action in Breast Cancer Cells

For Immediate Release

HANOVER, NH & INDIANAPOLIS, IN – This technical whitepaper provides a comprehensive analysis of the molecular mechanisms underpinning the action of Arzoxifene (B129711) Hydrochloride, a potent selective estrogen receptor modulator (SERM), in the context of estrogen receptor-positive (ER+) breast cancer. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of Arzoxifene's interaction with its molecular targets, its influence on key signaling pathways, and its effects on cellular processes critical to cancer progression.

Arzoxifene ([6-hydroxy-3-[4-[2-(1-piperidinyl)-ethoxy]phenoxy]-2-(4-methoxyphenyl)]benzo[b]thiophene) is a third-generation SERM that has demonstrated significant promise in preclinical studies as a potent antagonist of estrogenic activity in mammary tissue.[1][2] Unlike earlier SERMs such as tamoxifen (B1202), Arzoxifene is notably devoid of uterotrophic effects, suggesting a more favorable safety profile with a reduced risk of endometrial carcinoma.[1][2]

Core Mechanism of Action: Estrogen Receptor Antagonism

The primary mechanism of action of Arzoxifene in breast cancer cells is its function as a competitive antagonist of the estrogen receptor (ER).[3][4] It exhibits high binding affinity for both ERα and ERβ isoforms.[5] Upon binding, Arzoxifene induces a conformational change in the ER that differs from the conformation induced by estrogen. This altered structure hinders the recruitment of coactivators essential for the transcription of estrogen-responsive genes, which are critical for the proliferation of ER+ breast cancer cells.[3] Instead, the Arzoxifene-ER complex may facilitate the recruitment of corepressors, leading to the silencing of these target genes.[6][7]

Quantitative Analysis of In Vitro Efficacy

Arzoxifene has consistently demonstrated superior or comparable potency in inhibiting the proliferation of ER+ breast cancer cell lines when compared to other established SERMs. The following table summarizes key quantitative data from preclinical studies.

| Compound | Cell Line | Assay | IC50 (nM) | Relative Potency vs. Tamoxifen | Reference |

| Arzoxifene | MCF-7 | Estrogen-stimulated proliferation | 0.4 | ~3-fold more potent | [8] |

| Desmethylated Arzoxifene (DMA) | MCF-7 | Estrogen-stimulated proliferation | ~0.05 | ~8-fold more potent than Arzoxifene | [8] |

| 4-OH-Tamoxifen | MCF-7 | Estrogen-stimulated proliferation | ~1.2 | - | [8] |

| Raloxifene | MCF-7 | Estrogen-stimulated proliferation | N/A | Less potent than Arzoxifene | [1][2] |

Modulation of Key Signaling Pathways

Arzoxifene's anti-cancer effects extend beyond simple ER antagonism, involving the modulation of critical signaling pathways that govern cell fate.

Inhibition of Cell Cycle Progression

A key consequence of Arzoxifene's antagonism of ER signaling is the induction of cell cycle arrest. By blocking the transcriptional activity of ER, Arzoxifene prevents the expression of crucial cell cycle regulatory proteins. Notably, Arzoxifene has been shown to decrease the expression of Cyclin D1, a key protein that drives the G1 to S phase transition in the cell cycle.[9] This reduction in Cyclin D1 levels contributes significantly to the cytostatic effects of Arzoxifene in ER+ breast cancer cells.

Induction of Apoptosis via TGF-β Signaling

In addition to its cytostatic effects, Arzoxifene can induce apoptosis, or programmed cell death, in breast cancer cells. This pro-apoptotic activity is, in part, mediated through the transforming growth factor-beta (TGF-β) signaling pathway.[8][10] Studies have shown that Arzoxifene can induce the expression of TGF-β, a potent inhibitor of cell growth and an inducer of apoptosis in epithelial cells.[8] The cooperation between Arzoxifene and agents that modulate other survival pathways, such as the rexinoid LG100268, has been shown to synergistically promote apoptosis.[8]

Mechanisms of Resistance

A significant challenge in endocrine therapy is the development of resistance. In the case of Arzoxifene, overexpression of Cyclin D1 has been identified as a key mechanism of resistance.[1] Elevated levels of Cyclin D1 can alter the conformation of the Arzoxifene-bound ERα, converting Arzoxifene from an antagonist into an agonist.[1] This conformational change can lead to the stabilization of the ERα/steroid receptor coactivator-1 (SRC-1) complex, resulting in the transcription of estrogen-responsive genes and continued cell proliferation despite the presence of Arzoxifene.[1]

Experimental Protocols

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of Arzoxifene for the estrogen receptor.

Methodology: A competitive binding assay is performed using uterine cytosol from Sprague-Dawley rats as the source of ER.[11] A fixed concentration of radiolabeled 17β-estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled Arzoxifene.[11] After incubation, bound and free radioligand are separated, and the amount of bound [³H]-E2 is quantified by scintillation counting. The concentration of Arzoxifene that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined and used to calculate the relative binding affinity (RBA).

MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the effect of Arzoxifene on the proliferation of estrogen-dependent breast cancer cells.

Methodology: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to deplete endogenous estrogens.[12] The cells are then seeded in 96-well plates and treated with varying concentrations of Arzoxifene in the presence of a fixed concentration of 17β-estradiol to stimulate proliferation.[13] After a defined incubation period (typically 6 days), cell proliferation is quantified using methods such as the Sulforhodamine B (SRB) assay, MTT assay, or by direct DNA quantification.[14] The IC50 value, representing the concentration of Arzoxifene that inhibits 50% of the estrogen-stimulated proliferation, is then calculated.

TUNEL Assay for Apoptosis Detection

Objective: To quantify the induction of apoptosis by Arzoxifene.

Methodology: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[15] Breast cancer cells are treated with Arzoxifene for a specified duration. The cells are then fixed and permeabilized to allow the entry of the TUNEL reaction mixture. The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label is then detected by fluorescence microscopy or flow cytometry.

Western Blotting for Cyclin D1 Expression

Objective: To determine the effect of Arzoxifene on the expression of Cyclin D1.

Methodology: ER+ breast cancer cells are treated with Arzoxifene for various time points. Total protein is extracted from the cells, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[16] The membrane is then blocked and incubated with a primary antibody specific for Cyclin D1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16] The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensity is quantified to determine the relative expression level of Cyclin D1.

Conclusion

Arzoxifene Hydrochloride is a potent SERM with a well-defined mechanism of action centered on the antagonism of the estrogen receptor in breast cancer cells. Its ability to inhibit cell proliferation through cell cycle arrest and induce apoptosis via the TGF-β pathway underscores its therapeutic potential. While the development of resistance through Cyclin D1 overexpression presents a clinical challenge, a thorough understanding of this mechanism provides a basis for the development of combination therapies to overcome resistance. The data and protocols presented in this whitepaper offer a valuable resource for the continued investigation and development of Arzoxifene and other novel endocrine therapies for the treatment of ER+ breast cancer.

References

- 1. Resistance to Antiestrogen Arzoxifene Is Mediated by Overexpression of Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opposing action of estrogen receptors alpha and beta on cyclin D1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arzoxifene: the development and clinical outcome of an ideal SERM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arzoxifene - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The selective estrogen receptor modulator arzoxifene and the rexinoid LG100268 cooperate to promote transforming growth factor beta-dependent apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of TGF-β signaling in the mechanisms of tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. clyte.tech [clyte.tech]

- 16. jbuon.com [jbuon.com]

Arzoxifene Hydrochloride: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arzoxifene (B129711) Hydrochloride (LY353381), a third-generation selective estrogen receptor modulator (SERM), represents a significant development in the benzothiophene (B83047) class of compounds. Engineered as an analog of raloxifene (B1678788), arzoxifene was designed for an improved pharmacological profile, demonstrating potent, tissue-selective estrogen receptor (ER) agonist and antagonist activities. It acts as a potent antagonist in mammary and uterine tissues while functioning as an agonist in bone, thereby offering potential for the treatment and prevention of osteoporosis and hormone-receptor-positive breast cancer.[1][2] This technical guide provides a comprehensive overview of the synthesis of Arzoxifene Hydrochloride, its detailed chemical and biological properties, and the key experimental protocols used for its characterization.

Chemical and Physical Properties

This compound is the hydrochloride salt of arzoxifene. It is a synthetic, aromatic benzothiophene derivative.[2]

| Property | Value | Source |

| IUPAC Name | 2-(4-methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]benzo[b]thiophene-6-ol hydrochloride | [2] |

| Synonyms | LY353381 HCl, SERM-3 | [2] |

| Molecular Formula | C₂₈H₃₀ClNO₄S | - |

| Molecular Weight | 512.1 g/mol | - |

| Appearance | Solid | - |

| CAS Number | 182133-27-3 | - |

Synthesis of this compound

The definitive synthesis of Arzoxifene was first reported by Palkowitz et al. in the Journal of Medicinal Chemistry in 1997.[3][4] The molecule was designed as an analog of raloxifene, where the ketone linkage is replaced by an ether linkage, a modification that substantially increases its antiestrogenic potency.[4] While the detailed, step-by-step experimental protocol is contained within the primary publication, the general synthetic strategy involves a multi-step process centered on the construction of the core benzothiophene scaffold, followed by the strategic introduction of the side chains.

The synthesis of the related compound, raloxifene, often involves a Friedel-Crafts acylation to attach the benzoyl moiety to the 3-position of the benzothiophene core.[5] A similar strategy is likely employed for Arzoxifene's precursors. The key steps in the synthesis of Arzoxifene would include:

-

Construction of the Benzothiophene Core : Synthesis of the central 6-hydroxy-2-(4-methoxyphenyl)benzo[b]thiophene ring system.

-

Ether Linkage Formation : Coupling of the benzothiophene core with the 4-[2-(1-piperidinyl)ethoxy]phenoxy side chain at the 3-position.

-

Deprotection and Salt Formation : Removal of any protecting groups used during the synthesis and subsequent treatment with hydrochloric acid to form the stable hydrochloride salt.

Chemical and Biological Properties

Mechanism of Action: A Selective Estrogen Receptor Modulator (SERM)

Arzoxifene's pharmacological activity is defined by its role as a SERM. It exerts its effects by binding to estrogen receptors (ERα and ERβ) and modulating their activity in a tissue-specific manner. The differential response in various tissues is determined by the conformational change induced in the ER upon ligand binding, which in turn dictates the recruitment of either co-activator or co-repressor proteins to the receptor-DNA complex.[6]

-

In Breast and Uterine Tissue (Antagonist) : Arzoxifene induces a conformational change in the ER that favors the binding of co-repressor proteins (e.g., NCoR, SMRT). This complex actively represses the transcription of estrogen-responsive genes, leading to an anti-proliferative effect. This antagonism is critical for its potential application in breast cancer.[1]

-

In Bone Tissue (Agonist) : In bone cells, the Arzoxifene-ER complex preferentially recruits co-activator proteins (e.g., SRC-1). This action mimics the effect of estrogen, promoting the transcription of genes that maintain bone mineral density and prevent osteoporosis.[7]

In Vitro and In Vivo Potency

Preclinical studies have established Arzoxifene as a highly potent SERM, demonstrating superior activity compared to its predecessor, raloxifene.

Table 1: In Vitro and In Vivo Biological Activity of Arzoxifene

| Assay / Model | Parameter | Value | Reference |

| Estrogen Receptor Binding | Relative Binding Affinity (vs. 17β-ethynylestradiol) | 0.5 | [8] |

| MCF-7 Cell Proliferation | IC₅₀ (Estrogen-stimulated growth) | 0.3 nM | [8] |

| Ovariectomized Rat Model | ED₅₀ (Prevention of bone loss) | ~0.01 mg/kg/day (p.o.) | [7] |

| Ovariectomized Rat Model | ED₅₀ (Prevention of body weight gain) | 0.001 mg/kg/day (p.o.) | [7] |

| Immature Rat Uterotrophic Assay | ED₅₀ (Antagonism of estrogen-induced uterine weight gain) | 0.03 mg/kg/day (p.o.) | [7] |

Pharmacokinetics in Humans

Phase I clinical trials have characterized the pharmacokinetic profile of this compound in patients with metastatic breast cancer. The compound exhibits dose-proportional pharmacokinetics and a long half-life, suitable for once-daily oral dosing.[6][9]

Table 2: Pharmacokinetic Parameters of Arzoxifene in Humans (Multiple Doses, Day 57)

| Oral Dose (mg/day) | Cₘₐₓ (ng/mL) | t₁/₂ (hours) | Mean Steady-State Conc. (Css,av) (ng/mL) | Reference |

| 10 | 1.47 | 29.9 | 1.33 | [6][9] |

| 20 | 1.97 | 30.6 | 1.25 | [6][9] |

| 50 | 7.22 | 35.2 | 6.44 | [6][9] |

| 100 | 19.14 | 30.0 | 11.4 | [6][9] |

Arzoxifene is metabolized to desmethylated arzoxifene (LY335563), which is also biologically active.[8]

Key Experimental Protocols

The characterization of a SERM like Arzoxifene relies on a series of standardized in vitro and in vivo assays to determine its binding affinity, cellular effects, and tissue-specific activity.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of Arzoxifene for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen ligand.

Methodology:

-

Receptor Preparation: Uterine cytosol containing estrogen receptors is prepared from ovariectomized female rats. Uteri are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged at high speed (e.g., 105,000 x g) to isolate the cytosolic fraction.

-

Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) ([³H]E₂) is incubated with the uterine cytosol preparation in the presence of increasing concentrations of unlabeled Arzoxifene (the competitor).

-

Incubation: The mixture is incubated at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is added to the mixture. The charcoal binds the free [³H]E₂, and a brief centrifugation pellets the charcoal, leaving the receptor-bound [³H]E₂ in the supernatant.

-

Quantification: The radioactivity in the supernatant is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific [³H]E₂ binding versus the log concentration of Arzoxifene. The IC₅₀ value (the concentration of Arzoxifene that inhibits 50% of the specific binding of [³H]E₂) is determined from this curve.

MCF-7 Cell Proliferation Assay

Objective: To assess the anti-proliferative (estrogen antagonist) activity of Arzoxifene on estrogen-receptor-positive human breast cancer cells.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for several days to deprive them of exogenous estrogens.

-

Cell Seeding: Cells are seeded into 96-well plates at a low density (e.g., 4,000 cells/well) and allowed to attach.

-

Treatment: The medium is replaced with fresh estrogen-deprived medium containing a stimulating concentration of 17β-estradiol (e.g., 1 nM) along with increasing concentrations of Arzoxifene. Control wells receive estradiol alone or vehicle.

-

Incubation: The cells are incubated for a period of 6-7 days to allow for multiple cell divisions.

-

Quantification of Proliferation: Cell proliferation is measured using various methods, such as:

-

DNA Quantification: Staining cells with a fluorescent DNA-binding dye (e.g., SYBR Green) and measuring fluorescence.

-

Metabolic Assays: Using reagents like MTS or MTT, which are converted to colored formazan (B1609692) products by metabolically active cells.

-

-

Data Analysis: The results are expressed as a percentage of the proliferation observed in the estradiol-only control. An IC₅₀ value is calculated, representing the concentration of Arzoxifene that inhibits 50% of the estradiol-stimulated cell growth.

In Vivo Uterotrophic Bioassay (OECD Test Guideline 440)

Objective: To evaluate the estrogenic (agonist) and anti-estrogenic (antagonist) effects of Arzoxifene on the uterus of immature or ovariectomized female rats.

Methodology:

-

Animal Model: Immature (e.g., 21-day-old) or young adult, ovariectomized female rats are used. These models lack significant endogenous estrogen production, making the uterus highly sensitive to external estrogens.

-

Dosing:

-

Agonist Assay: Animals are administered Arzoxifene daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group is also included.

-

Antagonist Assay: Animals are co-administered a reference estrogen (e.g., ethinyl estradiol) along with varying doses of Arzoxifene daily for three days.

-

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (blotted wet weight).

-

Data Analysis:

-

Agonist Effect: A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect. Arzoxifene shows minimal to no agonist effect.[7]

-

Antagonist Effect: A statistically significant reduction in the uterine weight gain induced by the reference estrogen indicates an anti-estrogenic effect. Arzoxifene potently antagonizes this effect.[7]

-

Experimental and Developmental Workflow

The preclinical evaluation of a SERM like Arzoxifene follows a logical progression from initial screening to in-depth in vivo characterization before advancing to clinical trials.

Conclusion

This compound is a potent, third-generation SERM with a well-defined, tissue-selective mechanism of action. Its chemical design imparts strong anti-estrogenic effects in breast and uterine tissue while maintaining beneficial estrogenic effects on bone. Although further clinical development was discontinued, the extensive preclinical and early clinical data underscore its value as a model compound for understanding the structure-activity relationships of benzothiophene-based SERMs. The detailed protocols and quantitative data presented in this guide provide a valuable technical resource for researchers in the fields of medicinal chemistry, pharmacology, and oncology.

References

- 1. Arzoxifene, a new selective estrogen receptor modulator for chemoprevention of experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. LY353381.HCl: a novel raloxifene analog with improved SERM potency and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

- 9. ascopubs.org [ascopubs.org]

Preclinical In Vitro Profile of Arzoxifene Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arzoxifene hydrochloride is a third-generation selective estrogen receptor modulator (SERM) that has been investigated for its potential in the treatment and prevention of breast cancer. As a benzothiophene (B83047) derivative, it exhibits a distinct pharmacological profile characterized by estrogen receptor (ER) antagonism in breast and uterine tissues, alongside estrogenic effects on bone and lipid metabolism. This technical guide provides a comprehensive overview of the preclinical in vitro studies of Arzoxifene, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and illustrating its molecular mechanisms of action through signaling pathway diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical in vitro studies of this compound.

Table 1: Potency in Breast Cancer Cell Lines

| Cell Line | Assay | Endpoint | Value | Reference Compound | Value |

| MCF-7 (Estrogen-Stimulated) | Proliferation | IC50 | 0.4 nM | 4-OH-Tamoxifen | ~1.2 nM |

| MCF-7 (Estrogen-Stimulated) | Proliferation | IC50 | 0.4 nM | Desmethylarzoxifene (DMA) | ~0.05 nM |

Table 2: Estrogen Receptor Binding Affinity

| Receptor | Assay | Parameter | Value | Notes |

| Human Estrogen Receptor (hER) | Competitive Inhibition Binding | RBA | 0.08 ± 0.03 | Relative to Estradiol (B170435) (RBA = 1.0). Conducted at 4°C using whole-cell lysates from MCF-7 cells. |

Note: Specific Ki or RBA values for ERα and ERβ isoforms were not explicitly available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from established methods cited in the literature on Arzoxifene and other SERMs.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of Arzoxifene for the estrogen receptor.

Materials:

-

MCF-7 human breast cancer cells (as a source of human ER)

-

[3H]-Estradiol (radioligand)

-

This compound and other test compounds

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation fluid and vials

-

Microplate scintillation counter

Protocol:

-

Preparation of MCF-7 Cell Lysate:

-

Culture MCF-7 cells to ~80% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in assay buffer and centrifuge to obtain a whole-cell lysate containing the estrogen receptors.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Reaction:

-

In a 96-well plate, add a fixed concentration of [3H]-Estradiol (e.g., 1 nM).

-

Add serial dilutions of unlabeled Arzoxifene or other competitor compounds.

-

Add a standardized amount of MCF-7 cell lysate to each well.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

-

Incubation and Separation:

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

-

Quantification and Analysis:

-

Add scintillation fluid to the wells containing the bound radioligand.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the formula: (IC50 of Estradiol / IC50 of Arzoxifene) x 100.

-

MCF-7 Cell Proliferation Assay

Objective: To assess the effect of Arzoxifene on the proliferation of estrogen-dependent breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-stripped FBS (to remove endogenous steroids)

-

Estradiol (E2)

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a fluorescent DNA-binding dye)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture MCF-7 cells in regular medium.

-

Prior to the experiment, switch cells to a medium containing charcoal-stripped FBS for 3-5 days to deplete endogenous estrogens.

-

Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing a stimulatory concentration of Estradiol (e.g., 1 nM).

-

Add serial dilutions of Arzoxifene to the wells.

-

Include control wells with vehicle (e.g., DMSO), Estradiol alone, and Arzoxifene alone.

-

-

Incubation:

-

Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.

-

-

Assessment of Proliferation:

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the estradiol-stimulated control.

-

Plot the percentage of proliferation against the log concentration of Arzoxifene.

-

Determine the IC50 value (the concentration of Arzoxifene that inhibits 50% of the estradiol-stimulated proliferation).

-

Signaling Pathways and Mechanisms of Action

Arzoxifene exerts its effects through multiple signaling pathways. The primary mechanism is through the modulation of the estrogen receptor. Additionally, evidence suggests an ER-independent mechanism involving the antioxidant response pathway.

Estrogen Receptor (ER)-Dependent Signaling Pathway

Arzoxifene acts as an antagonist at the estrogen receptor in breast cancer cells. By binding to the ER, it prevents the binding of estradiol and the subsequent conformational changes required for receptor activation and transcription of estrogen-responsive genes that promote cell proliferation and survival.

Caption: Arzoxifene's antagonism of the ER pathway in breast cancer cells.

Keap1-Nrf2-ARE Antioxidant Signaling Pathway

Some benzothiophene SERMs, including potentially Arzoxifene, can activate the Keap1-Nrf2-ARE pathway, which is an ER-independent mechanism. This pathway is a key regulator of cellular defense against oxidative stress. Electrophilic metabolites of these compounds can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.

Caption: Postulated activation of the Keap1-Nrf2-ARE pathway by Arzoxifene metabolites.

Arzoxifene Hydrochloride: A Comprehensive Technical Guide on Estrogen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arzoxifene hydrochloride (Arzoxifene, LY353381) is a third-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene (B83047) class of compounds.[1] As a SERM, Arzoxifene exhibits tissue-selective estrogen receptor agonist and antagonist activity.[1][2] It has demonstrated potent antiestrogenic effects in breast and endometrial tissues while showing estrogenic agonist effects on bone and lipid metabolism.[1][3] This dual activity profile made it a promising candidate for the prevention and treatment of breast cancer and postmenopausal osteoporosis.[4] The clinical development of Arzoxifene was ultimately discontinued, but its well-characterized profile and high binding affinity for the estrogen receptors (ERs) make it a valuable tool for research in endocrinology and oncology.

This technical guide provides an in-depth overview of the binding affinity of Arzoxifene and its active metabolite, desmethylarzoxifene (DMA), for the estrogen receptors alpha (ERα) and beta (ERβ). It includes a detailed summary of quantitative binding data, a comprehensive experimental protocol for determining binding affinity, and visualizations of key experimental and signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of Arzoxifene and its primary active metabolite, desmethylarzoxifene (DMA), to the human estrogen receptor (hER) has been quantified using competitive inhibition binding assays. The data are typically presented as the Relative Binding Affinity (RBA), which compares the affinity of the test compound to that of 17β-estradiol (E2), the natural ligand for ERs. An RBA of 1.0 indicates a binding affinity equal to that of E2.

The following tables summarize the RBA values for Arzoxifene and DMA for human ERα (hERα) and rat ERβ (rERβ) at different temperatures, as well as for a mixture of human ER isoforms present in MCF-7 cell lysates.[5] The affinity of DMA for both ERα and ERβ at physiological temperature (37°C) is notably high, approaching that of estradiol (B170435) itself.[5]

Table 1: Relative Binding Affinity (RBA) of Arzoxifene (Arz) for Estrogen Receptors [5]

| Receptor Subtype | Temperature (°C) | Relative Binding Affinity (RBA) |

| hERα (recombinant) | 4 | 0.55 |

| hERα (recombinant) | 37 | 0.60 |

| rERβ (recombinant) | 4 | 0.28 |

| rERβ (recombinant) | 37 | 0.24 |

| hER (from MCF-7 cells) | 4 | 0.08 ± 0.03 |

| hER (from MCF-7 cells) | 37 | 0.32 ± 0.08 |

Table 2: Relative Binding Affinity (RBA) of Desmethylarzoxifene (DMA) for Estrogen Receptors [5]

| Receptor Subtype | Temperature (°C) | Relative Binding Affinity (RBA) |

| hERα (recombinant) | 4 | 0.40 |

| hERα (recombinant) | 37 | 0.92 |

| rERβ (recombinant) | 4 | 0.68 |

| rERβ (recombinant) | 37 | 0.86 |

Table 3: Inhibitory Potency of Arzoxifene and Desmethylarzoxifene in a Cell-Based Assay [5]

| Compound | Assay | IC50 |

| Arzoxifene | Inhibition of estrogen-stimulated MCF-7 cell proliferation | 0.4 nM |

| Desmethylarzoxifene | Inhibition of estrogen-stimulated MCF-7 cell proliferation | ~0.05 nM (8-fold more potent than Arzoxifene) |

Experimental Protocols

The determination of the binding affinity of Arzoxifene for the estrogen receptor is typically performed using a competitive radioligand binding assay. The following is a representative protocol based on methodologies described in the literature for SERMs.[5]

Protocol: Competitive Estrogen Receptor Binding Assay

1. Preparation of Estrogen Receptor Source:

-

MCF-7 Cell Lysate:

-

Culture MCF-7 human breast cancer cells in appropriate media until confluent.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a homogenization buffer (e.g., Tris-HCl with protease inhibitors).

-

Homogenize the cells on ice using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris. The resulting supernatant contains the cytosolic fraction with the estrogen receptors.

-

-

Recombinant ERα or ERβ:

-

Utilize commercially available or in-house expressed and purified recombinant human ERα or ERβ protein.

-

2. Competitive Binding Assay:

-

In a series of microcentrifuge tubes or a 96-well plate, combine the following reagents in a suitable assay buffer (e.g., Tris-HCl):

-

A fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2).

-

Increasing concentrations of unlabeled this compound or other competitor compounds (e.g., unlabeled E2 for the standard curve, tamoxifen, raloxifene).

-

The estrogen receptor preparation (MCF-7 cell lysate or recombinant protein).

-

-

Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled E2).

-

Incubate the reaction mixtures to allow for equilibrium binding. Incubation times and temperatures can be varied (e.g., 2-4 hours at 4°C or a shorter time at 37°C).

3. Separation of Bound and Free Radioligand:

-

Separate the receptor-bound radioligand from the free radioligand. Common methods include:

-

Dextran-coated charcoal (DCC) method: Add a slurry of DCC to each tube, incubate on ice, and then centrifuge. The charcoal binds the free radioligand, leaving the receptor-bound radioligand in the supernatant.

-

Filter binding assay: Rapidly filter the reaction mixture through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.

-

4. Quantification and Data Analysis:

-

Measure the radioactivity of the bound fraction (supernatant in the DCC method or the filter in the filter binding assay) using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Relative Binding Affinity (RBA) using the following formula:

-

RBA = (IC50 of E2 / IC50 of Arzoxifene) x 100

-

Visualizations

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for Competitive Estrogen Receptor Binding Assay.

Signaling Pathway: Arzoxifene Action as a SERM

Caption: Generalized Signaling Pathway of a SERM like Arzoxifene.

References

- 1. Arzoxifene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Arzoxifene, a new selective estrogen receptor modulator for chemoprevention of experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Breast cancer chemoprevention phase I evaluation of biomarker modulation by arzoxifene, a third generation selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Arzoxifene Hydrochloride in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arzoxifene (B129711) hydrochloride (LY353381), a second-generation selective estrogen receptor modulator (SERM) of the benzothiophene (B83047) class, demonstrated initial promise as a potential agent for the prevention and treatment of osteoporosis and breast cancer. Developed by Eli Lilly & Co., it reached Phase III clinical trials before its development was discontinued (B1498344) due to a lack of significant advancement over existing therapies and some adverse event findings.[1][2][3] This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Arzoxifene, compiling available data from preclinical and clinical studies to serve as a resource for researchers in drug development. Arzoxifene is characterized by its conversion to an active metabolite, desmethylarzoxifene (DMA), and is structurally similar to raloxifene (B1678788), suggesting analogous metabolic pathways.[4][5]

Introduction

Arzoxifene is a nonsteroidal SERM designed to exert tissue-specific estrogenic and antiestrogenic effects.[6] The primary goals of its development were to provide the bone-protective and lipid-lowering benefits of estrogen while antagonizing estrogen's effects on breast and uterine tissue.[5][6] Preclinical studies and early clinical trials suggested Arzoxifene had good oral bioavailability and a favorable side-effect profile.[4] Its primary active metabolite, desmethylarzoxifene (DMA or LY-335563), is a potent antiestrogen.[5] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Arzoxifene and DMA is critical for interpreting its pharmacological and toxicological profile.

Pharmacokinetics

Preclinical Pharmacokinetics

In vivo studies in animal models, including rats and mice, were conducted to characterize the pharmacokinetic profile of Arzoxifene.

Table 1: Summary of Preclinical Pharmacokinetic Observations

| Species | Route of Administration | Key Observations | Citation(s) |

| Rat (Ovariectomized) | Oral (0.0001-10 mg/kg/day for 5 weeks) | Dose-dependent effects on body weight and serum cholesterol. Potency was 30-100 times greater than raloxifene. | [7] |

| Rat (Juvenile Female) | Subcutaneous | Plasma levels of Arzoxifene and a fluorinated analog were quantifiable after 3 days, while desmethylarzoxifene (DMA) was not detected above the limit of quantification, suggesting rapid metabolism or clearance of DMA. | [5] |

| Mouse (Oophorectomized Athymic with MCF-7 Xenografts) | Oral | Plasma and tumor concentrations of Arzoxifene and desmethylarzoxifene were measured. | [1] |

Note: Specific quantitative parameters such as Cmax, Tmax, AUC, and half-life from these preclinical studies are not detailed in the available literature.

Clinical Pharmacokinetics

Arzoxifene underwent extensive clinical evaluation in Phase I, II, and III trials.

Table 2: Summary of Clinical Pharmacokinetic Observations

| Study Phase | Population | Dosing Regimen | Key Observations | Citation(s) | | :--- | :--- | :--- | :--- | | Phase I | Patients with refractory, metastatic breast cancer | 10, 20, 50, and 100 mg daily (oral) | Plasma concentrations were linear with dose. Pharmacokinetics were similar after single and multiple doses. |[8] | | Phase IA | Pre- or postmenopausal women with newly diagnosed DCIS or T1/T2 invasive cancer | 10, 20, or 50 mg daily (oral) | Study assessed biomarker modulation. |[9] | | Phase IB | Postmenopausal women | 20 mg daily (oral) vs. placebo | Study assessed biomarker modulation. |[9] | | Phase III (GENERATIONS, NCT00088010) | Postmenopausal women with osteoporosis or low bone mass | 20 mg daily (oral) vs. placebo | Primary endpoints were reduction in vertebral fractures and invasive breast cancer. |[10] | | Phase III (FOUNDATION, NCT00085956) | Postmenopausal women with normal or low bone mass | 20 mg daily (oral) vs. placebo | Assessed effects on bone mineral density and the uterus. |[3] | | Phase III (NEXT) | Postmenopausal women with osteoporosis | 20 mg daily (oral) vs. raloxifene 60 mg/day | Compared effects on bone mineral density and bone turnover. | |

Note: While these studies were conducted, specific pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for Arzoxifene and its metabolites in humans are not publicly available in detail. A Phase I trial did note that plasma concentrations of Arzoxifene were linear with the administered dose.[8]

Metabolism

The metabolism of Arzoxifene is believed to follow two main pathways, consistent with other benzothiophene SERMs: Phase I demethylation and Phase II glucuronidation.

Phase I Metabolism: Demethylation

The primary Phase I metabolic pathway for Arzoxifene is the demethylation of its methoxy (B1213986) group to form the active metabolite, desmethylarzoxifene (DMA).[5] This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isoforms responsible for Arzoxifene demethylation have not been explicitly identified in the available literature, studies on structurally similar compounds suggest that CYP3A4 and CYP2D6 are potential candidates.

Phase II Metabolism: Glucuronidation

As a benzothiophene derivative with phenolic hydroxyl groups, Arzoxifene and its active metabolite, DMA, are expected to undergo extensive Phase II metabolism via glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the compounds, facilitating their excretion.

Studies on the structurally similar drug, raloxifene, have identified several UGT isoforms involved in its glucuronidation, including UGT1A1, UGT1A8, UGT1A9, and UGT1A10.[11][12] It is highly probable that these same or similar UGT enzymes are involved in the glucuronidation of Arzoxifene and DMA.

Metabolic Stability

In vitro studies using rat liver microsomes indicated that Arzoxifene is metabolized, with the formation of various conjugates.[5] An in vivo study in juvenile rats suggested that the active metabolite, DMA, is cleared more rapidly from the plasma than the parent drug, Arzoxifene.[5]

Experimental Protocols

Detailed experimental protocols from the proprietary studies conducted by Eli Lilly are not publicly available. However, based on standard practices in pharmacokinetic research and information from related studies, the following sections outline probable methodologies.

In Vivo Animal Pharmacokinetic Study Protocol (General Outline)

Table 3: Example Protocol for In Vivo Rat Pharmacokinetic Study

| Parameter | Description |

| Animal Model | Female Sprague-Dawley rats, potentially ovariectomized to mimic postmenopausal conditions. |

| Housing | Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum. |

| Dosing | Arzoxifene hydrochloride administered as a single dose via oral gavage or subcutaneous injection. A vehicle control group would also be included. |

| Blood Sampling | Serial blood samples (e.g., 0.2 mL) collected at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose from the tail vein or other appropriate site. |

| Sample Processing | Blood collected into tubes containing an anticoagulant (e.g., EDTA). Plasma separated by centrifugation and stored at -80°C until analysis. |

| Analytical Method | Quantification of Arzoxifene and desmethylarzoxifene in plasma using a validated LC-MS/MS method. |

| Data Analysis | Plasma concentration-time data used to determine pharmacokinetic parameters using non-compartmental analysis. |

In Vitro Metabolism Study Protocol (General Outline)

Table 4: Example Protocol for In Vitro Metabolism Study

| Parameter | Description |

| Enzyme Source | Human liver microsomes (pooled from multiple donors) or recombinant human CYP and UGT enzymes. |

| Incubation | Arzoxifene incubated with the enzyme source in a buffered solution at 37°C. Cofactors such as NADPH (for CYP-mediated reactions) and UDPGA (for UGT-mediated reactions) are added to initiate the metabolic process. |

| Time Points | Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). |

| Reaction Termination | The metabolic reaction is stopped by adding a quenching agent (e.g., cold acetonitrile). |

| Sample Analysis | The samples are analyzed by LC-MS/MS to measure the disappearance of the parent compound (Arzoxifene) and the formation of metabolites (e.g., desmethylarzoxifene, glucuronides). |

| Data Analysis | The rate of metabolism and the identification of the metabolites formed are determined. For reaction phenotyping, specific chemical inhibitors or antibodies for different CYP/UGT isoforms are used to identify the key enzymes involved. |

Analytical Method: LC-MS/MS for Plasma Sample Analysis

The quantification of Arzoxifene and its metabolites in biological matrices like plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Table 5: General Parameters for a Validated LC-MS/MS Method

| Parameter | Description |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from plasma proteins and other interfering substances. |

| Chromatography | Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 or similar column to separate Arzoxifene, its metabolites, and an internal standard. |

| Mobile Phase | A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Mass Spectrometry | A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. |

| Validation | The method would be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. |

Structure-Activity and Structure-Metabolism Relationships

The chemical structure of Arzoxifene influences its pharmacokinetic and metabolic properties.

-

Benzothiophene Core: This rigid, lipophilic core contributes to the molecule's ability to bind to the estrogen receptor and likely influences its absorption and distribution characteristics, contributing to its reported good oral bioavailability.[4]

-

4'-Methoxy Group: This group serves as a key site for Phase I metabolism, undergoing O-demethylation to form the active metabolite, desmethylarzoxifene.[5]

-

6-Hydroxyl Group: This phenolic hydroxyl group, along with the hydroxyl group formed upon demethylation, are primary sites for Phase II glucuronidation, leading to the formation of inactive, water-soluble metabolites that can be readily excreted.

Conclusion

This compound is a SERM that undergoes significant in vivo metabolism, primarily through demethylation to its active metabolite, desmethylarzoxifene, followed by glucuronidation of both the parent compound and the metabolite. While its clinical development was halted, the available data suggest that Arzoxifene possesses linear pharmacokinetics with dose and has good oral bioavailability. The lack of comprehensive, publicly available quantitative pharmacokinetic data and detailed experimental protocols presents a challenge for a complete understanding of its disposition. However, by consolidating the existing information and drawing parallels with structurally related compounds like raloxifene, this guide provides a foundational understanding of the in vivo pharmacokinetics and metabolism of Arzoxifene for the scientific community. Further research, should it become feasible, would be necessary to fully elucidate the quantitative aspects of its ADME profile and the specific enzymes involved in its biotransformation.

References

- 1. Comparison of the selective estrogen receptor modulator arzoxifene (LY353381) with tamoxifen on tumor growth and biomarker expression in an MCF-7 human breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Arzoxifene: the evidence for its development in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Arzoxifene: the development and clinical outcome of an ideal SERM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LY353381.HCl: a novel raloxifene analog with improved SERM potency and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Breast cancer chemoprevention phase I evaluation of biomarker modulation by arzoxifene, a third generation selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arzoxifene for prevention of fractures and invasive breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

The Rise and Stagnation of a "Next-Generation" SERM: A Technical History of Arzoxifene Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Arzoxifene (B129711) hydrochloride (LY-353381), a third-generation selective estrogen receptor modulator (SERM), emerged from a concerted effort to develop an "ideal" SERM with superior efficacy and safety over its predecessors, tamoxifen (B1202) and raloxifene (B1678788). This technical guide delineates the discovery and development trajectory of arzoxifene, from its rational design and synthesis to its extensive preclinical evaluation and progression through Phase I, II, and III clinical trials. We will provide a detailed examination of the experimental protocols employed, a quantitative summary of its biological activities, and a visual representation of its mechanism of action and development workflow. Despite initial promising results in breast cancer prevention and osteoporosis treatment, the development of arzoxifene was ultimately discontinued. This guide serves as a comprehensive resource for understanding the multifaceted journey of a promising therapeutic candidate, offering valuable insights for future drug discovery and development endeavors in the field of hormone-receptor modulation.

Discovery and Rationale

The development of arzoxifene was rooted in the desire to refine the therapeutic window of SERMs. While tamoxifen and raloxifene demonstrated clinical utility, their use was associated with certain limitations, including tamoxifen's uterotrophic effects and both drugs' potential for thromboembolic events[1][2]. The goal was to create a novel agent with potent antiestrogenic effects in breast and uterine tissue, coupled with robust estrogenic agonist activity in bone and on lipid profiles, and improved oral bioavailability[3][4].

Arzoxifene, a benzothiophene (B83047) derivative, is a structural analog of raloxifene.[5] Its design involved the modification of raloxifene's carbonyl site to an oxygen linkage, a change intended to enhance estrogen receptor binding affinity and antiestrogenic properties.[3][5] This structural alteration was also anticipated to improve its pharmacokinetic profile.[3]

Synthesis of Arzoxifene Hydrochloride

The synthesis of this compound is a multi-step process. A general outline of one synthetic route is as follows[3]:

-

Formation of a Boronic Acid Derivative: 6-methoxybenzo[b]thiophene (B1315557) is reacted with triisopropyl borate (B1201080) in the presence of butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) to yield a boronic acid intermediate.

-

Condensation Reaction: The boronic acid is then condensed with 4-(methanesulfonyloxy)phenyl bromide using sodium carbonate in toluene.

-

Demethylation and Protection: The resulting compound undergoes demethylation with boron tribromide, and the subsequent phenol (B47542) is protected as a benzyl (B1604629) ether.

-

Bromination and Oxidation: The protected compound is brominated, and the resulting 3-bromo derivative is oxidized to a sulfoxide (B87167).

-

Coupling and Reduction: The sulfoxide is condensed with 4-[2-(1-piperidinyl)ethoxy]phenol in a basic medium, followed by the reduction of the sulfinyl group.

-

Debenzylation and Salt Formation: The final steps involve debenzylation via hydrogenation and subsequent conversion to the hydrochloride salt.

Preclinical Development

Arzoxifene underwent extensive preclinical evaluation to characterize its biological activity and establish its potential as a therapeutic agent. These studies were conducted in both in vitro and in vivo models.

In Vitro Studies

Arzoxifene's primary mechanism of action is through its interaction with the estrogen receptor (ER). Competitive binding assays were performed to determine its affinity for the human estrogen receptor (hER).

Experimental Protocol: Estrogen Receptor Binding Assay

A competitive inhibition binding assay using whole-cell lysates from MCF-7 cells as the source of hER was utilized.[6] Serial dilutions of arzoxifene or other competitor compounds were incubated with the hER preparation and a fixed concentration of radiolabeled estradiol (B170435) ([³H]E₂). The ability of arzoxifene to displace the radiolabeled estradiol was measured, and the relative binding affinity (RBA) was calculated by comparing its IC₅₀ to that of estradiol. The assay was conducted at 4°C.[6]

| Compound | Relative Binding Affinity (RBA) vs. Estradiol | IC₅₀ (nM) | Reference |

| Arzoxifene | 0.08 ± 0.03 | 0.3 | [3][6] |

| Raloxifene | Not explicitly stated, but arzoxifene is noted to have higher affinity | 0.37 | [3] |

| Desmethylarzoxifene (LY-335563) | Higher than arzoxifene | - | [3] |

Table 1: Estrogen Receptor Binding Affinity of Arzoxifene and Related Compounds

The anti-proliferative effects of arzoxifene were assessed in the estrogen-responsive human breast cancer cell line, MCF-7.

Experimental Protocol: MCF-7 Cell Proliferation Assay

MCF-7 cells were cultured in the presence of estradiol to stimulate proliferation.[7] Various concentrations of arzoxifene were then added to the culture medium. Cell proliferation was measured after a set incubation period (e.g., 4 days) using methods such as the ATP chemosensitivity test or by measuring the incorporation of [³H]thymidine.[7][8] The concentration of arzoxifene that inhibited cell proliferation by 50% (IC₅₀) was determined.

| Compound | IC₅₀ in MCF-7 Cells (nM) | Reference |

| Arzoxifene | 0.3 - 0.4 | [3][9] |

| Desmethylarzoxifene (LY-335563) | ~0.05 (8-fold more potent than Arzoxifene) | [9] |

| 4-hydroxytamoxifen | ~27,000 | [8] |

Table 2: Anti-proliferative Activity of Arzoxifene in MCF-7 Breast Cancer Cells

In Vivo Studies

This model is a standard for evaluating agents for the chemoprevention of breast cancer.

Experimental Protocol: NMU-Induced Rat Mammary Cancer Model

Female Sprague-Dawley rats at a specific age (e.g., 55 days) were administered a single intravenous injection of N-nitrosomethylurea (NMU) at a dose of 50 mg/kg body weight to induce mammary tumors.[7] One week after carcinogen administration, the rats were started on diets containing arzoxifene at various concentrations. The animals were monitored for tumor development, and at the end of the study (e.g., 10 weeks), the number and size of tumors were recorded.[7]

Arzoxifene was found to be a highly effective agent in preventing mammary cancer in this model and was significantly more potent than raloxifene.[7][10][11]

This model is used to assess the estrogenic effects of compounds on bone.

Experimental Protocol: Ovariectomized Rat Model

Female rats (e.g., 4 months old) underwent bilateral ovariectomy (OVX) to induce estrogen deficiency, which leads to bone loss.[10] A sham-operated group served as a control. One week post-surgery, daily oral administration of arzoxifene at different doses (e.g., 0.1 mg/kg and 0.5 mg/kg) was initiated and continued for an extended period (e.g., 12 months).[10] Bone mineral density (BMD) was measured at various time points using techniques like computed tomography (CT) or dual-energy X-ray absorptiometry (DEXA).[10][12][13] At the end of the study, bone strength was also assessed.[10]

In this model, arzoxifene was shown to prevent the OVX-induced decline in BMD and maintain bone strength.[10]

The same OVX rat model was used to evaluate arzoxifene's effects on the uterus and lipid profiles. Uterine wet weight was measured at the end of the study, and serum cholesterol levels were monitored.[10] Arzoxifene did not stimulate uterine hypertrophy, a desirable characteristic for a SERM.[7][10][11] Furthermore, it significantly reduced serum cholesterol levels by 44-59% compared to the OVX control group.[10]

Clinical Development

The promising preclinical data propelled arzoxifene into clinical trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase I Trials

Phase I studies were conducted to determine the safety, tolerability, and pharmacokinetic profile of arzoxifene in healthy volunteers and in women with metastatic breast cancer.[14][15] These trials explored a range of daily doses, including 10 mg, 20 mg, and 50 mg.[16][17] The results indicated that arzoxifene was well-tolerated, with hot flashes being the most common side effect.[15] A dose of 20 mg/day was identified as the preferred dose for further investigation.[14]

Phase II Trials

Phase II trials were designed to assess the efficacy of arzoxifene in various patient populations.

Experimental Protocol: Phase II Trial in Endometrial Cancer (NCT00003669)

This open-label study enrolled patients with measurable recurrent or advanced endometrial cancer that was estrogen receptor (ER) and/or progesterone (B1679170) receptor (PR) positive.[4][18] Patients received 20 mg/day of arzoxifene orally. The primary endpoint was the objective tumor response rate (complete and partial responses).[4][18]

In a study of 34 patients who received treatment, a response rate of 31% was observed, with a median duration of response of 13.9 months.[4]

Experimental Protocol: Phase II Breast Cancer Chemoprevention Trial

A randomized, double-blind, placebo-controlled trial was conducted in 199 women at high risk for breast cancer.[17] Participants received either 20 mg/day of arzoxifene or a placebo for 6 months. The effects on risk biomarkers, including mammographic breast density and serum levels of insulin-like growth factor 1 (IGF-1), were assessed.[17]

Arzoxifene significantly reduced mammographic breast density (p<0.001) and favorably modulated the IGF-1:IGFBP-3 ratio (p=0.001) compared to placebo.[17]

Phase III Trials

The encouraging results from Phase II studies led to the initiation of large-scale Phase III trials.

Experimental Protocol: Arzoxifene vs. Tamoxifen in Advanced Breast Cancer

This randomized, double-blind trial compared the efficacy of 20 mg/day of arzoxifene to 20 mg/day of tamoxifen in women with locally advanced or metastatic breast cancer.[19][20] The primary endpoint was progression-free survival.[19][20] Enrollment was stopped prematurely when an interim analysis indicated that arzoxifene was significantly inferior to tamoxifen. The median progression-free survival was 4.0 months for the arzoxifene group compared to 7.5 months for the tamoxifen group.[19]

Experimental Protocol: Vertebral Fracture and Invasive Breast Cancer Prevention (NCT00088010)

This randomized, blinded trial enrolled postmenopausal women aged 60 to 85 with osteoporosis or low bone mass.[21] Participants were assigned to receive either 20 mg/day of arzoxifene or a placebo. The primary endpoints were new vertebral fractures in those with osteoporosis and invasive breast cancer in the overall population.[21]

| Outcome | Arzoxifene Group | Placebo Group | Relative Risk Reduction (Hazard Ratio) | p-value | Reference |

| New Vertebral Fractures (3 years) | - | - | 41% | < 0.001 | [21] |

| Invasive Breast Cancer (4 years) | - | - | 56% (HR = 0.44) | < 0.001 | [21] |

| Venous Thromboembolic Events | Increased incidence | - | 2.3-fold relative increase | - | [21] |

Table 3: Key Efficacy and Safety Outcomes from the Phase III Prevention Trial (NCT00088010)

Discontinuation of Development

In August 2009, Eli Lilly and Company announced the discontinuation of the development of arzoxifene.[10] While the Phase III prevention trial met its primary endpoints of reducing vertebral fractures and the risk of invasive breast cancer, it failed to meet key secondary endpoints, including the reduction of non-vertebral fractures and cardiovascular events, and improvements in cognitive function.[10]

Mechanism of Action and Signaling Pathways

Arzoxifene functions as a classic SERM, exhibiting tissue-specific estrogen agonist and antagonist effects. This differential activity is attributed to the conformation it induces in the estrogen receptor upon binding, which in turn influences the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific gene regulation.[22][23]

-

In Breast and Endometrial Tissue (Antagonist): Arzoxifene binding to the ER promotes a conformation that favors the recruitment of co-repressors, leading to the downregulation of estrogen-responsive genes involved in cell proliferation.[22]

-

In Bone (Agonist): In bone cells, the arzoxifene-ER complex likely recruits co-activators, mimicking the effects of estrogen to maintain bone density and reduce bone turnover.[10][24]

-

On Lipid Metabolism (Agonist): Arzoxifene demonstrated favorable effects on lipid profiles, decreasing total cholesterol and low-density lipoprotein (LDL) cholesterol.[24]

Experimental and Clinical Development Workflow

The development of arzoxifene followed a standard pharmaceutical pipeline.

Conclusion

The development of this compound represents a comprehensive and rigorous effort to create a next-generation SERM with an optimized benefit-risk profile. While it demonstrated significant efficacy in reducing the risks of invasive breast cancer and vertebral fractures, its failure to show a broader range of benefits, particularly in preventing non-vertebral fractures and cardiovascular events, ultimately led to the cessation of its development. The story of arzoxifene underscores the complexities and challenges of drug development, where even promising candidates with strong preclinical and early clinical data may not meet the stringent requirements for approval for broad clinical use. Nevertheless, the extensive body of research generated during its development provides a valuable repository of knowledge for the ongoing quest for improved therapies targeting the estrogen receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the selective estrogen receptor modulator arzoxifene (LY353381) with tamoxifen on tumor growth and biomarker expression in an MCF-7 human breast cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. A phase II trial of arzoxifene, a selective estrogen response modulator, in patients with recurrent or advanced endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Long-term dosing of arzoxifene lowers cholesterol, reduces bone turnover, and preserves bone quality in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arzoxifene, a new selective estrogen receptor modulator for chemoprevention of experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Arzoxifene as therapy for endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Breast cancer chemoprevention phase I evaluation of biomarker modulation by arzoxifene, a third generation selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Arzoxifene: the evidence for its development in the management of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 20. researchgate.net [researchgate.net]

- 21. Arzoxifene for prevention of fractures and invasive breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Arzoxifene: the development and clinical outcome of an ideal SERM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of arzoxifene on bone, lipid markers, and safety parameters in postmenopausal women with low bone mass - PubMed [pubmed.ncbi.nlm.nih.gov]

Arzoxifene Hydrochloride: A Comprehensive Technical Guide on its Role as a Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arzoxifene (B129711) hydrochloride is a third-generation selective estrogen receptor modulator (SERM) of the benzothiophene (B83047) class.[1] It was developed with the aim of achieving an ideal SERM profile: potent estrogen antagonist effects in breast and uterine tissues, coupled with estrogen agonist effects on bone and lipid metabolism, thereby minimizing the undesirable side effects associated with earlier SERMs like tamoxifen.[2][3] This technical guide provides an in-depth overview of arzoxifene's mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Chemical Structure and Properties

Arzoxifene, with the chemical name 2-(4-Methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol, is a synthetic aromatic derivative.[1][4] The hydrochloride salt is the form used in pharmaceutical preparations.[5]

-

Molecular Formula: C₂₈H₂₉NO₄S[1]

-

Molar Mass: 475.60 g·mol⁻¹[1]

-

CAS Number: 182133-25-1 (arzoxifene), 182133-27-3 (arzoxifene hydrochloride)[1]

Mechanism of Action: A Selective Estrogen Receptor Modulator

Arzoxifene functions as a classic SERM, exhibiting tissue-selective estrogen receptor agonist and antagonist activity.[1] Its mechanism of action is centered on its differential binding to the two estrogen receptor subtypes, ERα and ERβ, and the subsequent recruitment of coregulatory proteins (co-activators and co-repressors). This differential recruitment in various cell types dictates whether arzoxifene will exert an estrogenic or antiestrogenic effect.[6][7]

In breast and uterine tissues, arzoxifene acts as a potent estrogen antagonist.[1][8] Upon binding to the estrogen receptor, it induces a conformational change that favors the recruitment of co-repressors, such as NCoR1 and SMRT.[6] This complex then binds to estrogen response elements (EREs) on the DNA, leading to the repression of estrogen-dependent gene transcription and subsequent inhibition of cell proliferation.[6]

Conversely, in bone tissue, arzoxifene exhibits estrogen agonist properties.[1][8] The conformational change induced by arzoxifene binding in bone cells is thought to promote the recruitment of co-activators, such as SRC-1.[6] This leads to the activation of estrogen-responsive genes that are crucial for maintaining bone mineral density and preventing osteoporosis.[6]

The active metabolite of arzoxifene, desmethylarzoxifene (DMA), also demonstrates high affinity for the estrogen receptor and contributes significantly to its biological activity.[9]

Signaling Pathway Diagram

Caption: Generalized SERM signaling pathway of Arzoxifene.

Quantitative Data

Estrogen Receptor Binding Affinity and In Vitro Proliferation

| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | IC₅₀ in MCF-7 Cells (nM) | Reference(s) |

| Arzoxifene | 0.179 | Data not available | ~1-10 | [10] |

| Desmethylarzoxifene (DMA) | Data not available | Data not available | Data not available | |

| Tamoxifen | 2.5 | 5.0 | ~10-100 | |

| Raloxifene | 0.3 | 0.6 | ~1-10 | |

| 17β-Estradiol | 0.13 | 0.15 | N/A (agonist) |

Note: Data is compiled from multiple sources and direct comparative studies under identical conditions may not be available. The IC₅₀ values can vary depending on the specific experimental conditions.

Clinical Trial Data: Efficacy in Postmenopausal Women

| Outcome Measure | Arzoxifene (20 mg/day) | Placebo | Relative Risk Reduction / Mean Difference | Reference(s) |

| Vertebral Fracture Incidence (3 years) | 41% | [11][12] | ||

| Invasive Breast Cancer Incidence (4 years) | 56% | [11][12] | ||

| ER-Positive Invasive Breast Cancer Incidence (4 years) | 70% | [12] | ||

| Non-vertebral Fracture Incidence | No significant reduction | No significant reduction | N/A | [12] |

| Lumbar Spine Bone Mineral Density (BMD) Change (2 years) | +2.9% | Significant increase | [13] | |

| Total Hip Bone Mineral Density (BMD) Change (2 years) | +2.2% | Significant increase | [13] |

Experimental Protocols

MCF-7 Cell Proliferation Assay (SRB Assay)

This protocol is a common method to assess the anti-proliferative effects of SERMs on estrogen-receptor-positive breast cancer cells.

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

Complete growth medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin

-

Phenol (B47542) red-free EMEM with charcoal-stripped FBS for experiments

-

This compound

-

17β-Estradiol

-

96-well cell culture plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and incubate for 24 hours.

-

Hormone Deprivation: Replace the medium with phenol red-free EMEM containing charcoal-stripped FBS and incubate for another 24-48 hours.

-

Treatment: Treat the cells with varying concentrations of arzoxifene, with or without a fixed concentration of 17β-estradiol (to assess antagonistic activity). Include appropriate vehicle controls. Incubate for 72 hours.

-

Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

-

Staining: Wash the plates five times with slow-running tap water and allow to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Solubilization and Measurement: Add Tris base solution to each well to solubilize the bound dye. Measure the absorbance at 515 nm using a microplate reader.

-